molecular formula C13H16BrNO2 B495581 N-allyl-3-bromo-4-propoxybenzamide

N-allyl-3-bromo-4-propoxybenzamide

Cat. No.: B495581
M. Wt: 298.18g/mol
InChI Key: VKTCIFWOPPXRPZ-UHFFFAOYSA-N
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Description

N-allyl-3-bromo-4-propoxybenzamide is a synthetic benzamide derivative characterized by a benzamide core substituted with an allyl group at the nitrogen atom, a bromine atom at the 3-position, and a propoxy group (-OCH₂CH₂CH₃) at the 4-position of the aromatic ring. The allyl group may confer conformational flexibility, impacting binding interactions with biological targets.

Properties

Molecular Formula

C13H16BrNO2

Molecular Weight

298.18g/mol

IUPAC Name

3-bromo-N-prop-2-enyl-4-propoxybenzamide

InChI

InChI=1S/C13H16BrNO2/c1-3-7-15-13(16)10-5-6-12(11(14)9-10)17-8-4-2/h3,5-6,9H,1,4,7-8H2,2H3,(H,15,16)

InChI Key

VKTCIFWOPPXRPZ-UHFFFAOYSA-N

SMILES

CCCOC1=C(C=C(C=C1)C(=O)NCC=C)Br

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(=O)NCC=C)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional attributes of N-allyl-3-bromo-4-propoxybenzamide can be contextualized by comparing it to analogs with modified substituents. Below is a detailed analysis based on available literature and structural trends.

Key Structural Analog: N-allyl-3-bromo-4-butoxybenzamide

The closest analog identified in the literature is N-allyl-3-bromo-4-butoxybenzamide (PubChem CID: Not specified), which differs only in the alkoxy chain length (butoxy vs. propoxy) at the 4-position .

Table 1: Comparative Properties of this compound and N-allyl-3-bromo-4-butoxybenzamide

Property This compound N-allyl-3-bromo-4-butoxybenzamide
Alkoxy Chain Length 3 (propoxy) 4 (butoxy)
Molecular Weight ~308.2 g/mol (estimated) ~322.2 g/mol (estimated)
log P (estimated) 3.5 4.0
Water Solubility Low Very Low
Synthetic Utility Potential leaving group (Br) Similar reactivity
Impact of Alkoxy Chain Length
  • Lipophilicity : The butoxy derivative exhibits a higher log P (~4.0) compared to the propoxy analog (~3.5), reflecting increased membrane permeability but reduced aqueous solubility. This trend aligns with the "methylenyl group effect," where each additional -CH₂- unit raises log P by ~0.5 .
  • Bioactivity : While direct bioactivity data for these compounds is scarce, studies on related benzamides suggest that increased lipophilicity may enhance tissue penetration but could also elevate metabolic clearance rates due to stronger binding to cytochrome P450 enzymes.

Broader Context: Comparison with Other Benzamide Derivatives

Although specific data for additional analogs (e.g., methoxy or ethoxy variants) is unavailable in the provided evidence, general trends can be extrapolated:

  • Electron-Withdrawing Groups: Bromine at the 3-position may enhance stability toward nucleophilic attack compared to non-halogenated analogs.
  • Allyl vs.

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